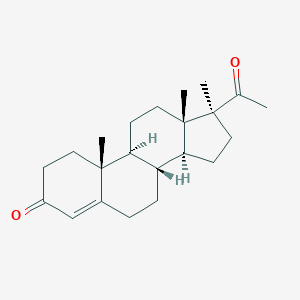

17-Methylprogesterone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 17-Methylprogesterone involves several steps. One common method includes the use of 17α-acetoxypregn-4-ene-3,20-dione as an intermediate. This intermediate is prepared by reacting 17α-acetoxypregn-4-ene-3,20-dione with ethylene glycol dimethyl ether and triethyl orthoformate in the presence of methanesulphonic acid . The reaction mixture is stirred and heated until complete conversion is achieved .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for pharmaceutical applications .

Analyse Chemischer Reaktionen

Key Reaction Steps:

-

Ketalation :

-

Reactants : 17α-Hydroxyprogesterone, ethylene glycol, p-toluenesulfonic acid (catalyst).

-

Conditions : Benzene solvent, 90–110°C reflux for 8–10 hours.

-

Product : Ketal-protected intermediate.

-

-

Epoxidation :

-

Reactants : Ketal intermediate, peroxyacetic acid, anhydrous sodium acetate.

-

Conditions : Forms an epoxide via oxidation.

-

-

Grignard Reaction :

-

Reactants : Epoxide with methylmagnesium bromide.

-

Hydrolysis : Dilute sulfuric acid yields a Grignard product.

-

-

Deprotection :

-

Reactants : Grignard product with glacial acetic acid.

-

Product : 5α,17α-Dihydroxy-6β-methylprogesterone.

-

-

Hydrogenation :

-

Catalyst : HCl facilitates isomerization to 6α-methyl-17α-hydroxyprogesterone.

-

-

Acetylation :

-

Reactants : 6α-Methyl-17α-hydroxyprogesterone, acetic acid, acetic anhydride.

-

Catalyst : Sulfosalicylic acid (0.03–0.07× substrate mass).

-

Conditions : 100–120°C for 2–4 hours.

-

Reaction Parameters for Acetylation (Step 6) (source ):

| Parameter | Range |

|---|---|

| Catalyst (sulfosalicylic acid) | 0.03–0.07× substrate mass |

| Acetic acid | 10–14× substrate mass |

| Acetic anhydride | 1–3× substrate mass |

| Temperature | 100–120°C |

| Reaction time | 2–4 hours |

Yield : 113.6–115.3% (due to purification losses), with a melting point of 202–208°C.

Metabolic Pathways

MPA undergoes hepatic metabolism via hydroxylation and dehydration (sources ):

Primary Metabolites:

| Metabolite | Structure | Pathway |

|---|---|---|

| 6β-Hydroxy-MPA (M-2) | β-hydroxylation at C6 | Further oxidized to M-1 |

| 2β-Hydroxy-MPA (M-4) | β-hydroxylation at C2 | Oxidized to M-1 |

| 1β-Hydroxy-MPA (M-3) | β-hydroxylation at C1 | Dehydrated to M-5 |

| M-1 | 2β,6β-Dihydroxy-MPA | Terminal oxidation product |

| M-5 | 1,2-Dehydro-MPA | Dehydration product |

Protein Binding : 86% serum albumin-bound (source ).

Enzymatic Interactions

MPA interacts with steroidogenic enzymes (sources ):

Receptor Affinity and Activity:

| Receptor | EC₅₀ (nM) | Intrinsic Activity |

|---|---|---|

| Progesterone (PR) | 0.01 | Full agonist |

| Androgen (AR) | 1.0 | Partial agonist |

| Glucocorticoid (GR) | 10.0 | Agonist |

Key Findings :

-

Antigonadotropic Effect : Suppresses HPG axis, reducing LH/FSH and sex hormones (source ).

-

Metabolic Stability : Resists conversion to androgens due to structural modifications (source ).

Analytical Characterization

MPA is quantified via LC-MS/MS (source ):

LC-MS Parameters:

| Parameter | Value |

|---|---|

| Column | C18, 2.1 × 50 mm, 1.8 µm |

| Mobile Phase | Water (0.01% formic acid)/MeOH |

| Flow Rate | 0.35 mL/min |

| Ionization Mode | ESI+ |

| MRM Transition | 387.2 → 327.2 (quantitative) |

Wissenschaftliche Forschungsanwendungen

Hormone Replacement Therapy (HRT)

MPA is widely used in HRT to alleviate menopausal symptoms in women. It mimics the effects of natural progesterone, helping to regulate the menstrual cycle and reduce symptoms such as hot flashes and mood swings.

Case Study: Cognitive Effects of MPA in HRT

A study investigated the cognitive effects of long-term MPA treatment in combination with 17 β-estradiol on aged female rats. Results indicated that this combination impaired performance in spatial memory tasks compared to other hormone treatments, suggesting that MPA may negatively affect cognitive function when used long-term .

Contraception

MPA is a key component in various contraceptive methods, most notably as an injectable contraceptive known as Depo-Provera. It provides effective pregnancy prevention for up to three months per injection.

Efficacy and Usage

- Dosage : A single 150 mg intramuscular injection is administered every three months.

- User Base : Approximately 20 million women globally use MPA for contraception .

Treatment of Endometrial and Mammary Cancers

MPA has been employed as a therapeutic agent in treating endometrial and breast cancers due to its ability to inhibit tumor growth and induce apoptosis in cancer cells.

Case Study: Synergistic Effects with Metformin

Research demonstrated that combining MPA with metformin exhibited potent inhibitory effects on endometrial cancer cells, suggesting a potential strategy for enhancing cancer treatment efficacy . The study highlighted that both agents work synergistically to impair cell proliferation and induce cell cycle arrest.

Immune Modulation

MPA has been shown to influence immune responses, particularly in the context of inflammation and autoimmune conditions. It modulates T cell cytokine production, which can be beneficial in managing autoimmune diseases.

Research Findings

- MPA decreases the production of pro-inflammatory cytokines such as IL-17A while increasing IL-22 production by Th22 cells, indicating its role in regulating immune responses .

- This modulation can help limit tissue damage during inflammatory responses, making MPA a candidate for therapeutic interventions in autoimmune diseases.

Effects on Pregnancy and Ovarian Stimulation

In reproductive medicine, MPA is used alongside human menopausal gonadotropin (hMG) for ovarian stimulation during assisted reproductive technologies (ART). This combination has been effective in improving outcomes for women undergoing fertility treatments .

Research and Development

Ongoing research continues to explore new applications of MPA, including its role in managing abnormal uterine bleeding associated with long-acting contraceptives. Studies have indicated that MPA may influence the expression of specific genes related to endometrial health .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 17-Methylprogesterone involves its interaction with progesterone receptors in the body. Upon binding to these receptors, it exerts its progestogenic effects by modulating the expression of specific genes involved in reproductive and metabolic processes . Additionally, it has been found to possess some antiglucocorticoid activity .

Vergleich Mit ähnlichen Verbindungen

17-Methylprogesterone is similar to other progestins such as:

Ethisterone: Synthesized in 1938, it is one of the earliest derivatives of progesterone.

19-Norprogesterone: Identified in 1951, it is another early derivative of progesterone.

Medroxyprogesterone Acetate: A derivative of this compound, it is widely used in hormone replacement therapy.

The uniqueness of this compound lies in its improved progestogenic activity relative to progesterone when administered via non-oral routes .

Eigenschaften

CAS-Nummer |

1046-28-2 |

|---|---|

Molekularformel |

C22H32O2 |

Molekulargewicht |

328.5 g/mol |

IUPAC-Name |

(8R,9S,10R,13S,14S,17S)-17-acetyl-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H32O2/c1-14(23)21(3)11-9-19-17-6-5-15-13-16(24)7-10-20(15,2)18(17)8-12-22(19,21)4/h13,17-19H,5-12H2,1-4H3/t17-,18+,19+,20+,21-,22+/m1/s1 |

InChI-Schlüssel |

UFIQEZHBGZCWRS-QZKGNRECSA-N |

SMILES |

CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C |

Isomerische SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C |

Kanonische SMILES |

CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.